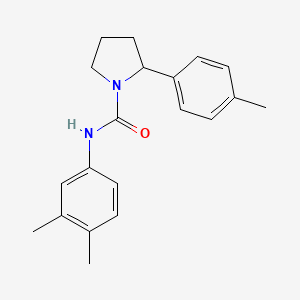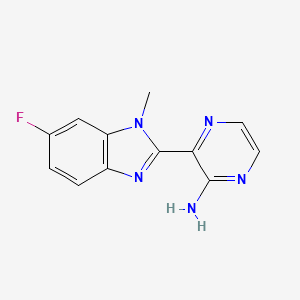
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one, also known as MEQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEQ belongs to the quinoxaline family of compounds and is a sulfonamide derivative. It has a molecular weight of 281.32 g/mol and a chemical formula of C11H14N2O4S.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to act through multiple pathways. 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing inflammation. It has also been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has also been found to reduce oxidative stress and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one is also stable under a wide range of conditions, making it suitable for use in various assays. However, 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one. One area of interest is the development of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one in the treatment of other diseases such as cancer and diabetes. Finally, further studies are needed to elucidate the precise mechanism of action of 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one and to identify its molecular targets.
Synthesemethoden
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2-methoxyethylamine with chlorosulfonyl isocyanate, followed by cyclization with 1,2-diaminobenzene. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. 4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one has also been shown to have potential in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
4-(2-methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-17-6-7-18(15,16)13-8-11(14)12-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCUEXPXEOIOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethylsulfonyl)-1,3-dihydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B7560317.png)


![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)

![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)
![4-[3-(2-Hydroxyethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7560357.png)

![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
